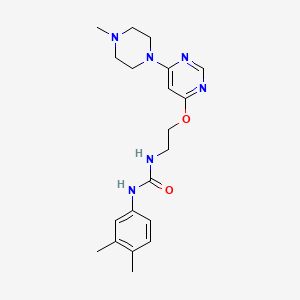

1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-15-4-5-17(12-16(15)2)24-20(27)21-6-11-28-19-13-18(22-14-23-19)26-9-7-25(3)8-10-26/h4-5,12-14H,6-11H2,1-3H3,(H2,21,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLHMAQBYCDAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a urea linkage and a complex arrangement involving a dimethylphenyl group, a piperazine moiety, and a pyrimidine derivative. The molecular formula is , with a molecular weight of approximately 366.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- PD-1/PD-L1 Pathway : Similar compounds have shown activity as antagonists in the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. The urea group may facilitate binding to PD-L1, enhancing T-cell activation and anti-tumor immunity .

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, potentially leading to anti-cancer effects.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

Study 1: Antitumor Activity

In vitro assays were conducted using human cancer cell lines treated with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 100 nM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Immune Modulation

A study evaluated the compound's impact on T-cell activation in the presence of PD-L1 expressing tumor cells. The results indicated that treatment with the compound significantly increased IFN-gamma production from T-cells, suggesting enhanced immune response against tumor cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and moderate bioavailability. Toxicity assessments indicated low systemic toxicity at therapeutic doses, although further studies are needed to fully characterize its safety profile.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related diarylurea derivatives have demonstrated their ability to inhibit cell growth in multiple cancer types, including melanoma and renal cancer. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study Example : A comparative study on urea derivatives revealed that certain modifications to the phenyl group enhanced anticancer activity, leading to higher IC50 values against established cancer cell lines .

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes critical for cellular processes. For example, it may target dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby impeding cancer cell proliferation.

Research Findings : Inhibitory assays have shown that similar compounds can significantly reduce the activity of DHFR, suggesting potential use in combination therapies for resistant cancer types .

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial properties against various bacterial strains. The presence of a piperazine moiety is often associated with enhanced antibacterial activity.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Salmonella typhi | 16 µg/mL | Strong |

This table summarizes findings from antimicrobial studies where the compound demonstrated varying degrees of effectiveness against different strains .

Neuropharmacological Potential

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems and their potential use in treating neurodegenerative diseases.

Case Study Insight : Research into related compounds has indicated that they can act as acetylcholinesterase inhibitors, which may be beneficial in treating conditions like Alzheimer's disease .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield and purity?

Answer:

The synthesis involves multi-step organic reactions. Key steps include:

- Coupling of urea precursors : Reacting 3,4-dimethylphenyl isocyanate with a pyrimidinyloxyethylamine intermediate under anhydrous conditions (e.g., acetonitrile or DMF as solvents) .

- Substitution reactions : Introducing the 4-methylpiperazine group via nucleophilic aromatic substitution on the pyrimidine ring, requiring controlled temperatures (60–80°C) and catalysts like triethylamine .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .

Optimization factors : Solvent polarity impacts reaction rates, while temperature controls side reactions. Catalytic bases enhance substitution efficiency .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Structural confirmation :

- NMR : 1H/13C NMR identifies aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl) and piperazine NH signals (δ 2.5–3.0 ppm) .

- HRMS : Exact mass determination confirms molecular formula (e.g., [M+H]+ ion) .

- Purity analysis :

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How does the 4-methylpiperazine moiety influence pharmacokinetics and target selectivity?

Answer:

The 4-methylpiperazine group enhances:

- Solubility : Basic piperazine improves aqueous solubility at physiological pH .

- Target engagement : The moiety facilitates hydrogen bonding with kinase ATP pockets (e.g., EGFR or PI3K), confirmed via molecular docking .

- Metabolic stability : Methyl substitution reduces oxidative metabolism, prolonging half-life in vivo (observed in rat models) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Cellular models : Compare results across primary cells vs. immortalized lines to assess context-dependent activity .

- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Advanced: What experimental designs are optimal for SAR studies targeting the urea and pyrimidine moieties?

Answer:

- Fragment replacement : Synthesize analogs with substituted phenyl groups (e.g., chloro, methoxy) to assess steric/electronic effects on urea-mediated target binding .

- Pyrimidine modifications : Introduce halogens or methyl groups at the 2- or 4-positions to evaluate π-stacking interactions .

- Biological testing : Use a panel of kinase assays (e.g., radiometric or fluorescence-based) to map selectivity .

Advanced: What in vitro/in vivo models are suitable for evaluating efficacy and toxicity?

Answer:

- In vitro :

- Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) .

- In vivo :

- Xenograft models : Subcutaneous tumor implants in nude mice, dosing via oral gavage (10–50 mg/kg) .

- Toxicokinetics : Plasma exposure (AUC) and liver enzyme (ALT/AST) monitoring in rodents .

Basic: What purification strategies ensure high compound purity for biological assays?

Answer:

- Chromatography : Gradient elution (0–100% ethyl acetate in hexane) on silica gel removes unreacted intermediates .

- Recrystallization : Ethanol/water (3:1 v/v) yields crystalline product with >99% purity (HPLC-verified) .

Advanced: How can computational methods elucidate binding interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites (e.g., PDB: 1M17) .

- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Lys745 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.